molecular formula C6H5ClN2O B2995044 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1379179-87-9

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B2995044
CAS No.: 1379179-87-9
M. Wt: 156.57
InChI Key: NOMDLAMXZUTNNL-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1379179-87-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features a fused dihydrofuropyrimidine core, which serves as a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor in the development of novel therapeutics. A significant application documented in scientific literature is its use in constructing dihydrofuro[3,4-d]pyrimidine derivatives , which have been identified as potent and effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . Researchers have utilized this scaffold to create compounds with exceptional activity against a wide spectrum of NNRTI-resistant HIV-1 strains . The incorporation of the dihydrofuro[3,4-d]pyrimidine core is a strategic scaffold-hopping approach that can enhance solubility and improve the drug-resistance profiles of the resulting candidates by enabling additional hydrogen bond interactions within the enzyme's binding pocket . This high-purity building block is intended for use in pharmaceutical research, including structure-activity relationship (SAR) studies and the synthesis of targeted bioactive molecules. Safety Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for proper handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDLAMXZUTNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379179-87-9
Record name 4-chloro-5H,7H-furo[3,4-d]pyrimidine
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Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Precursors for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine and its Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the carbon-chlorine bond at the C4 position. This transformation, a functional group interconversion (FGI), points to a key intermediate: 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one . This intermediate contains the complete fused bicyclic core and only requires a chlorination step to reach the final product.

Further deconstruction of the furo[3,4-d]pyrimidin-4-one core involves breaking the bonds forming the pyrimidine (B1678525) ring. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a urea, guanidine, or amidine derivative. advancechemjournal.comlakotalakes.com Applying this logic, the pyrimidinone ring can be disconnected to reveal a suitably functionalized dihydrofuran precursor. This key precursor would need to possess two functional groups on adjacent carbons (C3 and C4 of the furan (B31954) ring) that can act as the C-C-C fragment required for pyrimidine ring formation.

Therefore, a plausible retrosynthetic pathway identifies two critical types of precursors:

A 3,4-disubstituted furan or dihydrofuran derivative : This molecule, such as a dihydrofuran-3,4-dicarboxylate or a related cyano-ester, serves as the foundation for the furan moiety.

A C-N source : Simple, nitrogen-containing building blocks like urea, thiourea, or formamide (B127407) are required to construct the pyrimidine ring onto the furan template. advancechemjournal.com

Target MoleculeKey IntermediateCore Precursors
This compound5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one- 3,4-Disubstituted Dihydrofuran (e.g., diester, cyano-ester)
  • Urea or Formamide
  • Established Synthetic Routes to the Furo[3,4-d]pyrimidine (B15215042) Core

    Several established methodologies have been successfully employed to construct the furo[3,4-d]pyrimidine scaffold, primarily involving multi-step sequences that culminate in the formation of the fused heterocyclic system.

    Cyclization Reactions from Appropriate Precursors

    The final and most critical step in forming the bicyclic core is the cyclization reaction. This typically involves an intramolecular condensation to form the pyrimidine ring onto a pre-existing furan ring. One widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with a reagent like urea, thiourea, or guanidine. advancechemjournal.com For instance, an aminofuran-carboxylate or a dicarboxylate precursor can be treated with formamide under thermal conditions to achieve cyclization.

    Another approach involves the thermal cyclocondensation of a precursor like ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride, a strategy used for the analogous pyrido[4,3-d]pyrimidine (B1258125) system which can be adapted for furan-based precursors. nih.gov These reactions are fundamental in heterocyclic chemistry for annulating a pyrimidine ring onto an existing ring system.

    Multi-Step Synthesis Approaches

    The synthesis of the furo[3,4-d]pyrimidine core is inherently a multi-step process. A representative sequence begins with the construction of a properly substituted furan ring. For example, a multi-step synthesis can start from a known furan derivative which is then functionalized at the 3 and 4 positions.

    Following the creation of the key furan precursor, the pyrimidine ring is built. This often involves a condensation reaction to form an intermediate which then undergoes cyclization. For instance, in the synthesis of related pyrido[3,4-d]pyrimidines, a crucial chlorinated intermediate is first prepared, which then undergoes substitution and cyclization to form the fused ring system. nih.gov This highlights a common strategy where the pyrimidine ring is constructed sequentially onto the initial heterocyclic core.

    Chlorination Strategies for the Pyrimidine Moiety

    The conversion of the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one intermediate to the final 4-chloro derivative is a crucial step. The most common and effective method for this transformation is treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction. nih.gov

    This method is widely applied across various fused pyrimidine systems. For example, it is used to convert pyrazolo[3,4-d]pyrimidinone to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and to prepare the intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine from its corresponding pyrimidinone. nih.govnih.gov The reaction typically involves heating the pyrimidinone substrate in neat phosphorus oxychloride, often at reflux temperatures, to achieve a high conversion to the 4-chloro product. nih.govnih.gov

    Novel and Green Synthetic Pathways for Furo[3,4-d]pyrimidine Scaffolds

    In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve reaction efficiency, often through catalyst-free or multicomponent reactions.

    Catalyst-Free Methodologies

    Significant progress has been made in the catalyst-free synthesis of related fused pyrimidine systems, offering a greener alternative to traditional methods. These reactions are often conducted in environmentally friendly solvents like water and may be promoted by microwave irradiation or conventional heating.

    For example, a catalyst-free, three-component reaction has been developed for synthesizing complex furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. This method involves the reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, proceeding efficiently without any added catalyst. researchgate.net Similarly, the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives has been achieved through a catalyst-free [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins, using water as the solvent under conventional heating. researchgate.net These protocols showcase the potential for developing catalyst-free methods for the furo[3,4-d]pyrimidine scaffold, reducing costs and environmental impact. researchgate.net

    MethodologyKey FeaturesExample SystemReference
    CyclizationThermal condensation with formamide or chloroformamidinePyrido[4,3-d]pyrimidine nih.gov
    ChlorinationUse of Phosphorus Oxychloride (POCl₃)Pyrido[3,4-d]pyrimidine (B3350098), Pyrazolo[3,4-d]pyrimidine nih.govnih.gov
    Catalyst-Free SynthesisThree-component reaction in waterFuro[3',4':5,6]pyrido[2,3-d]pyrimidine researchgate.net
    Catalyst-Free Synthesis[3+2] cyclization in waterFuro[2,3-d]pyrimidine researchgate.net

    Microwave-Assisted Synthesis

    Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While a direct microwave-assisted synthesis for the parent this compound is not extensively documented, the utility of this technology is well-established for analogous fused pyrimidine systems. For instance, microwave irradiation has been effectively used in the synthesis of various pyrazolo[3,4-d]pyrimidines and furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net

    These methodologies often involve the rapid, one-pot condensation of multiple components, where microwave heating significantly reduces reaction times from hours to minutes and can lead to cleaner reactions with higher yields compared to conventional heating methods. researchgate.net For example, a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water has been successfully carried out under microwave irradiation to yield furo-fused pyrimidines, demonstrating a green and efficient approach. researchgate.net Such established protocols suggest a high potential for developing a specific microwave-assisted synthesis for this compound, likely from a suitable 4-hydroxy-5,7-dihydrofuro[3,4-d]pyrimidine precursor via a microwave-mediated chlorination, or through a de novo construction from acyclic precursors.

    Multi-Component Reactions (MCRs)

    Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and operational simplicity. The synthesis of fused pyrimidine systems, including those with a furan moiety, has been a fertile ground for the application of MCRs. nih.govorganic-chemistry.orgsemanticscholar.org

    A notable example is the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives through a three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid. researchgate.net This reaction proceeds efficiently in water, highlighting the green chemistry aspects of MCRs. researchgate.net While a direct MCR for this compound is not explicitly detailed in the literature, the general applicability of MCRs to fused pyrimidines suggests that a convergent synthesis could be designed. Such a strategy might involve the condensation of a furan-based building block, a pyrimidine precursor, and a third component that introduces the necessary functionality for subsequent chlorination.

    Tandem Reactions (e.g., Acetalization/Cyclization)

    Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a powerful approach to increase molecular complexity rapidly. For the synthesis of furo[3,4-d]pyrimidine systems, a tandem acetalization/5-exo-dig cyclization has been reported for related 6-phenylethynyl-pyrimidine-5-carbaldehydes. researchgate.net This process leads to the efficient formation of 5-alkoxy-(7Z)-7-benzylidene-5,7-dihydrofuro[3,4-d]pyrimidines. researchgate.net

    This specific tandem reaction demonstrates the feasibility of constructing the furo[3,4-d]pyrimidine core through an intramolecular cyclization pathway. Although this example leads to an exocyclic double bond at the 7-position, it establishes a proof of concept for the cyclization of a pyrimidine precursor bearing a suitable furan precursor side chain. A hypothetical tandem reaction for the synthesis of the 5,7-dihydrofuro[3,4-d]pyrimidine core could involve the reaction of a pyrimidine with a protected 3,4-bis(halomethyl)furan, followed by an intramolecular cyclization.

    Stereoselective and Asymmetric Synthesis Approaches for Furo[3,4-d]pyrimidine Derivatives

    The development of stereoselective and asymmetric syntheses is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for therapeutic applications. In the context of furo[3,4-d]pyrimidine derivatives, much of the research in this area has focused on the synthesis of nucleoside analogues, where the stereochemistry of the sugar moiety is of paramount importance.

    For instance, pyrimidine nucleosides fused with a 3',4'-tetrahydrofuran ring have been synthesized starting from D-glucose, a chiral precursor. nih.gov This approach ensures the stereocontrolled formation of the fused furan ring system. While not directly applicable to the achiral parent this compound, these methods are vital for the synthesis of chiral derivatives, particularly those with substituents on the furan ring. The principles of using chiral starting materials or employing chiral catalysts can be extended to the synthesis of optically active non-nucleoside furo[3,4-d]pyrimidine derivatives.

    Strategies for Functionalization and Derivatization

    The 4-chloro substituent on the pyrimidine ring is a key functional handle that allows for a wide range of derivatization reactions, primarily through nucleophilic aromatic substitution (SNAr).

    The chlorine atom at the 4-position of the pyrimidine ring in 4-chloro-furo[3,4-d]pyrimidine systems is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is a cornerstone for the functionalization of this heterocyclic scaffold. The general principle of SNAr on 2,4-dichloropyrimidines indicates a higher reactivity at the 4-position compared to the 2-position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. stackexchange.com

    A variety of nucleophiles can be introduced at the 4-position of the furo[3,4-d]pyrimidine core. A significant body of research on the synthesis of dihydrofuro[3,4-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors has demonstrated the successful nucleophilic substitution of a 4-chloro group with various amines. nih.gov

    In these studies, 2,4-dichloro-substituted pyrimidines are first reacted with a substituted phenol (B47542) to introduce a group at the 2-position, followed by the nucleophilic addition of an amine at the 4-position. nih.gov This sequential substitution highlights the differential reactivity of the two chloro-substituents and provides a robust method for creating a library of 4-amino-substituted dihydrofuro[3,4-d]pyrimidine derivatives.

    The following table summarizes the types of nucleophiles that have been successfully introduced at the 4-position of related chloropyrimidine systems, which can be extrapolated to the this compound scaffold.

    Nucleophile TypeExample NucleophileReference
    Amines4-(tert-butoxycarbonyl)aminopiperidine nih.gov
    AminesAnilines nih.gov
    AminesBenzylamines nih.gov
    Oxygen NucleophilesPhenoxides researchgate.net
    Sulfur NucleophilesThiophenoxides researchgate.net

    The reaction conditions for these substitutions typically involve heating the 4-chloro-substituted furo[3,4-d]pyrimidine with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions. The successful application of this strategy in the synthesis of potent anti-HIV agents underscores the importance of the nucleophilic substitution at the 4-position for generating structural diversity and tuning the biological activity of furo[3,4-d]pyrimidine derivatives. nih.gov

    Nucleophilic Substitution at the 4-Position of the Chloro Substituent

    Regioselectivity Studies of Substitution Reactions

    Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the pyrimidine ring of the this compound system. Regioselectivity—the control over which position on the ring is substituted—is a critical aspect of these reactions, particularly when multiple reactive sites are present.

    In related dichloropyrimidine systems, substitution is generally favored at the C4 position over the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at C4, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com However, this selectivity can be influenced or even reversed by electronic and steric factors of other substituents on the pyrimidine ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can shift the preference to the C2 position. wuxiapptec.com

    For the dihydrofuro[3,4-d]pyrimidine core, which is often synthesized from a 2,4-dichloro substituted precursor, this inherent selectivity is exploited to achieve sequential and controlled substitutions. Research has demonstrated that starting with 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, the first nucleophilic substitution occurs selectively at the more reactive C4 position. This allows for the introduction of a specific chemical group at C4 while leaving the C2-chloro group intact for a subsequent, different substitution reaction. nih.gov This two-step, regioselective approach is fundamental for creating diverse derivative libraries.

    A typical reaction sequence involves the initial selective displacement of the C4-chloride with a nucleophile (e.g., an alcohol or amine) under specific conditions, followed by the substitution of the C2-chloride with a different nucleophile, often requiring more forcing conditions.

    Table 1: Regioselective Substitution Reactions on Dichloro-pyrimidine Analogs

    Modifications of the Furo Ring System

    While extensive research has focused on modifying the pyrimidine portion of the scaffold, direct post-synthetic modification of the saturated 5,7-dihydrofuro ring is less common. The chemical inertness of this saturated heterocyclic ring makes such transformations challenging without disrupting the entire scaffold.

    Therefore, structural diversity in the furo ring system is typically introduced during the initial synthesis of the bicyclic core. By selecting appropriately substituted furan or dihydrofuran precursors, chemists can build the desired furopyrimidine scaffold with pre-installed functional groups on the furan moiety. For example, the synthesis can start from a substituted 3-amino-4-cyano-3-pyrroline (an aza-analogue) to generate the corresponding substituted dihydropyrrolo[3,4-d]pyrimidines, illustrating a strategy of building complexity from the ground up. rsc.org

    General reactions involving the furan ring, such as oxidation, reduction, or cycloaddition, can lead to significant structural changes, including ring-opening to form dialdehydes or reduction to tetrahydrofuran (B95107) derivatives. acs.org While these reactions demonstrate the chemical reactivity of the furan motif, they are often too harsh to be applied selectively to the fused furo[3,4-d]pyrimidine system without causing degradation. Metabolic studies of some furan-containing drugs show that furan ring oxidation and opening can occur in vivo, leading to reactive intermediates. nih.gov This highlights the potential for the ring to be chemically altered, though controlled synthetic applications for the 5,7-dihydrofuro[3,4-d]pyrimidine core remain an area for further exploration.

    Expansion of Derivative Libraries for Structural Diversity

    The 4-chloro group on the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold serves as a versatile synthetic handle for expanding derivative libraries to explore chemical space and optimize biological activity. This strategy has been successfully employed in the discovery of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

    The general approach involves a multi-step synthetic sequence that begins with a suitable di- or mono-chlorinated furo[3,4-d]pyrimidine core. Through sequential SNAr reactions, a wide array of substituents can be introduced, primarily at the C2 and C4 positions of the pyrimidine ring.

    For example, in the synthesis of novel NNRTIs, researchers started with 2,4-dichloro-substituted dihydrofuro[3,4-d]pyrimidines. nih.gov

    First Substitution (C4): The more reactive C4-chloro atom was first displaced by reacting the starting material with a substituted phenol, such as 4-hydroxy-3,5-dimethylbenzonitrile.

    Second Substitution (C2): The resulting 2-chloro intermediate was then reacted with a variety of amines, such as substituted aminopiperidines.

    Further Modification: The piperidine (B6355638) moiety was further functionalized by reacting it with various benzyl (B1604629) chlorides or other electrophiles to introduce additional points of diversity.

    This systematic approach allows for the creation of large libraries where different structural regions of the molecule can be independently varied, which is crucial for fine-tuning the compound's properties. nih.govnih.gov

    Table 2: Examples of Substituents Introduced for Derivative Library Expansion

    Chemical Reactivity and Mechanistic Investigations

    Reaction Pathways of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

    The primary reaction pathways for this compound involve the chemically active sites: the C4-chloro substituent on the pyrimidine (B1678525) ring and the fused furan (B31954) ring. These sites allow for a range of reactions including nucleophilic substitutions, cycloadditions, and ring transformations.

    The chloro group at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 4-chlorofused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloropyrido[3,4-d]pyrimidines. nih.govnih.gov The reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate.

    The generally accepted mechanism for this transformation proceeds through a two-step addition-elimination pathway:

    Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate carries a negative charge that is delocalized over the pyrimidine ring.

    Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.

    Studies on analogous systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines consistently show that nucleophilic attack preferentially occurs at the C4 position. wuxiapptec.comstackexchange.commdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, as the negative charge can be effectively delocalized onto the adjacent ring nitrogen (N3). Frontier molecular orbital (FMO) theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more electrophilic site for nucleophilic attack. stackexchange.com A variety of nucleophiles, including amines, phenols, and thiols, can be employed in this reaction, often promoted by either acid or base. nih.gov

    While the furan moiety in the furo[3,4-d]pyrimidine (B15215042) core can theoretically act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), specific studies detailing this reactivity for this compound are not extensively documented. However, research on related furo-heterocyclic systems demonstrates the feasibility of such transformations. For instance, intramolecular Diels-Alder reactions have been successfully employed in the synthesis of complex molecules using furo[3,4-c]pyridine (B3350340) scaffolds. nih.gov

    In a potential Diels-Alder reaction involving the furo[3,4-d]pyrimidine core, the furan ring would act as the diene, reacting with a dienophile. The outcome of such a reaction would be highly dependent on the nature of the dienophile and the reaction conditions. Inverse-electron-demand Diels-Alder reactions, where the heterocyclic system acts as an electron-poor diene, are also a possibility, particularly given the influence of the fused pyrimidine ring. acsgcipr.org

    The furo[3,4-d]pyrimidine scaffold can undergo transformations that involve the opening of the furan ring, followed by subsequent reactions. In studies on related furo[2,3-d]pyrimidine-2,4-diones, the furan ring was shown to open under basic conditions. rsc.org This ring-opening generates a reactive intermediate that can then participate in further reactions, such as Michael additions and subsequent intramolecular cyclizations, to form new complex spiro compounds. rsc.org

    This process typically involves the following steps:

    Base-promoted Ring Opening: A base abstracts a proton, initiating the cleavage of the furan ring to form an enolate or related reactive intermediate.

    Intermolecular Reaction: The newly formed intermediate reacts with an external electrophile (e.g., an activated alkene).

    Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack leads to the formation of a new ring system, often resulting in a significant structural rearrangement of the original scaffold.

    Such transformations highlight the latent reactivity of the furan moiety, allowing for its use as a masked reactive species that can be unveiled under specific conditions to construct complex molecular architectures.

    Exploration of Novel Reaction Mechanisms for Furo[3,4-d]pyrimidine Formation (e.g., Curtius rearrangement, intramolecular cyclization)

    A key strategy for the synthesis of the furo[3,4-d]pyrimidine core involves a sequence of a Curtius rearrangement followed by an intramolecular cyclization. This approach builds the pyrimidine ring onto a pre-existing furan structure. A notable example is the synthesis of 1,2-dihydrofuro[3,4-d]pyrimidines from 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide (B81097). researchgate.net

    The reaction mechanism unfolds as follows:

    Curtius Rearrangement: The starting material, a furan-3-carbonyl azide, undergoes a thermal Curtius rearrangement. In this concerted step, the acyl azide loses a molecule of nitrogen gas (N₂) as the alkyl or aryl group migrates to the nitrogen atom, forming a highly reactive isocyanate intermediate.

    Nucleophilic Addition: The isocyanate is then subjected to nucleophilic attack.

    Intramolecular Cyclization: The final step is an intramolecular cyclization where a nucleophilic group within the molecule attacks an electrophilic site, leading to the closure of the pyrimidine ring and the formation of the fused furo[3,4-d]pyrimidine system. researchgate.net

    This synthetic route is highly effective for constructing the bicyclic scaffold and allows for the introduction of various substituents onto the pyrimidine ring.

    Chemoselectivity and Regioselectivity in Reactions Involving the Furo[3,4-d]pyrimidine Core

    Chemoselectivity and regioselectivity are critical considerations in the functionalization of the furo[3,4-d]pyrimidine core, which possesses multiple potential reaction sites.

    Regioselectivity is most prominently observed in nucleophilic aromatic substitution reactions. As discussed in section 3.1.1, the C4 position is overwhelmingly favored for nucleophilic attack over the C2 position in related 2,4-dichloropyrimidine (B19661) systems. wuxiapptec.commdpi.com This selectivity is primarily governed by electronic factors, where the C4 position is more activated by the ring nitrogens. stackexchange.com However, this selectivity can be reversed under certain conditions. For instance, in some 5-substituted-2,4-dichloropyrimidines, the use of tertiary amine nucleophiles can lead to selective substitution at the C2 position. nih.gov This highlights that the choice of nucleophile and the substitution pattern on the ring can be used to control the reaction's regiochemical outcome.

    Chemoselectivity becomes important when the molecule contains multiple reactive functional groups. For example, if the furo[3,4-d]pyrimidine core contained both a chloro group and another potential leaving group, the reaction outcome would depend on the relative lability of these groups and the reaction conditions. The substitution of the C4-chloro group is typically the most facile reaction due to the strong electronic activation provided by the pyrimidine ring. Any other reactions, such as those on the furan ring or other substituents, would generally require different, and often harsher, conditions.

    The table below summarizes the key reactive sites and the factors governing selectivity.

    Reactive SiteType of ReactionSelectivity Control Factors
    C4-Chloro Nucleophilic Aromatic Substitution (SNAr)Regioselectivity: Highly favored due to electronic activation from ring nitrogens (N1 and N3). The LUMO is largest at the C4 carbon.
    Furan Ring Cycloaddition (e.g., Diels-Alder)Chemoselectivity: Requires specific dienophiles and conditions; generally less reactive than the C4-Cl position towards nucleophiles.
    Furan Ring Ring OpeningChemoselectivity: Typically requires basic conditions to initiate; allows for subsequent transformations.

    Advanced Structural Characterization and Spectroscopic Analysis

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both one-dimensional and two-dimensional spectra, a detailed picture of the molecular connectivity can be assembled.

    One-Dimensional NMR (¹H, ¹³C) Analysis

    One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

    ¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons of the dihydrofuro ring (at positions 5 and 7) would likely appear as two distinct signals, possibly singlets or complex multiplets depending on their magnetic equivalence and coupling with each other. The sole aromatic proton on the pyrimidine (B1678525) ring (at position 2) would be anticipated to resonate as a singlet in the downfield region typical for aromatic protons.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum would be characterized by signals for the two methylene carbons of the dihydrofuro moiety, and the four carbons of the pyrimidine ring, one of which is substituted with a chlorine atom, significantly influencing its chemical shift.

    Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

    PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
    2CH8.5 - 9.0150 - 155s
    4C-Cl-160 - 165-
    4aC-120 - 125-
    5CH₂4.5 - 5.070 - 75s or ABq
    7CH₂4.5 - 5.070 - 75s or ABq
    7aC-165 - 170-

    Note: These are predicted values and may vary based on solvent and experimental conditions. "s" denotes a singlet, and "ABq" denotes an AB quartet.

    Two-Dimensional NMR Techniques for Connectivity and Assignment

    To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

    COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which would be particularly useful if the methylene protons at positions 5 and 7 were to show complex splitting patterns.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals for the protonated carbons (CH at position 2 and CH₂ at positions 5 and 7).

    Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

    Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would be expected to display several key absorption bands. The C-H stretching vibrations of the aromatic CH group and the aliphatic CH₂ groups would appear in the region of 3100-2800 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to characteristic absorptions in the 1650-1450 cm⁻¹ range. The C-O-C stretching of the furan (B31954) ring would be expected in the 1250-1050 cm⁻¹ region. Finally, the C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

    Interactive Data Table: Expected IR Absorption Bands

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
    C-H Stretch (Aromatic)C-H3100 - 3000Medium
    C-H Stretch (Aliphatic)C-H3000 - 2850Medium
    C=N StretchPyrimidine Ring1650 - 1550Strong
    C=C StretchPyrimidine Ring1550 - 1450Strong
    C-O-C StretchFuran Ring1250 - 1050Strong
    C-Cl StretchChloroalkane800 - 600Medium to Strong

    Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

    The fragmentation of the molecular ion under electron impact would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a chlorine radical (Cl•), followed by subsequent rearrangements and further fragmentation of the heterocyclic ring system.

    X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

    For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This data would confirm the planar geometry of the pyrimidine ring and the conformation of the non-planar dihydrofuro ring. Furthermore, X-ray diffraction analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

    Comprehensive Spectroscopic Comparisons: Experimental vs. Theoretical Data

    To gain a more profound understanding of the structural and electronic properties of this compound, a comparison of the experimentally obtained spectroscopic data with data derived from theoretical calculations is highly valuable. Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies (IR), and other molecular properties.

    Discrepancies and agreements between the experimental and theoretical data can provide insights into subtle electronic effects, conformational preferences, and the influence of the solvent or solid-state environment on the molecular structure. This comparative approach allows for a more robust and detailed characterization of the target molecule.

    Computational Chemistry and Theoretical Studies

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These theoretical methods can predict molecular geometry, reactivity, and various spectroscopic properties.

    Density Functional Theory (DFT) for Molecular Geometry Optimization

    DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional conformation (its optimized geometry). This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. The results would provide precise data on bond lengths, bond angles, and dihedral angles, forming the foundation for all other computational analyses.

    Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small gap generally indicates high reactivity. For this compound, this analysis would pinpoint the distribution of these orbitals across the molecule, indicating likely sites for electron transfer.

    Molecular Electrostatic Potential (MEP) Mapping

    An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show the charge distribution, where red typically indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). An MEP analysis of this compound would identify its reactive sites, crucial for understanding its intermolecular interactions and potential binding behavior with biological targets.

    Natural Population Analysis (NPA) and Charge Distribution

    NPA is a method to calculate the distribution of electronic charge among the atoms in a molecule. This analysis would provide the partial atomic charges on each atom of this compound. Understanding the charge distribution is essential for interpreting the molecule's dipole moment, polarity, and the nature of its chemical bonds.

    Natural Bond Orbital (NBO) Analysis

    NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For the target molecule, NBO analysis would quantify the stability arising from these interactions (measured by the stabilization energy, E(2)), offering deep insights into intramolecular bonding and delocalization of electron density.

    Electron Localization Function (ELF) and Local Orbital Locator (LOL) Functions

    ELF and LOL are topological analyses that provide a visual method to understand electron pairing and localization in a molecule. These functions map regions of high probability of finding electron pairs, thus clearly illustrating the locations of covalent bonds, lone pairs, and atomic cores. An ELF/LOL analysis for this compound would offer a detailed, intuitive depiction of its chemical bonding structure.

    While the framework for a thorough computational investigation of this compound is clear, the specific data from such studies awaits future research initiatives. The application of these theoretical tools is essential to fully characterize the molecule's chemical nature and to guide further experimental work.

    Conformational Analysis and Potential Energy Surfaces

    Conformational analysis is crucial for understanding the three-dimensional structure of the 5,7-dihydrofuro[3,4-D]pyrimidine scaffold and how its shape influences its biological activity. The flexibility of the dihydrofuro ring allows the molecule to adopt various spatial arrangements, or conformations. Each conformation has a specific potential energy, and the collection of these energies across all possible geometries forms the potential energy surface (PES).

    Theoretical studies, often employing Density Functional Theory (DFT), can model these conformations. For instance, in related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, computational chemistry has been used to characterize different conformational polymorphs—crystals where the same molecule packs in different arrangements. mdpi.com These studies reveal that different conformations can be dictated by the fine balance of intermolecular forces, such as hydrogen bonding and π-stacking, within a crystal lattice. mdpi.com Geometry-optimization calculations can determine the most stable, low-energy conformations of the this compound molecule. Identifying these preferred shapes is the first step in understanding how the molecule will fit into a protein's binding site.

    Molecular Modeling and Dynamics Simulations

    Molecular modeling and simulations offer a dynamic view of the compound, predicting how it behaves over time and how it interacts with biological macromolecules.

    Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold, MD simulations have been essential in validating their stability when bound to a target protein.

    In a notable study on dihydrofuro[3,4-d]pyrimidine (DHPY) analogs designed as HIV-1 non-nucleoside reverse transcriptase (NNRTIs) inhibitors, 10-nanosecond MD simulations were performed. frontiersin.org The stability of the ligand-protein complex was assessed by monitoring several parameters:

    Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand were tracked. Stable RMSD values over the simulation time indicate that the complex is not undergoing major structural changes and has reached equilibrium. frontiersin.org

    Root Mean Square Fluctuation (RMSF): RMSF analysis measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stable upon ligand binding. frontiersin.org

    Hydrogen Bonds: The number of hydrogen bonds between the ligand and the protein was monitored throughout the simulation. A consistent presence of key hydrogen bonds signifies a stable binding interaction. frontiersin.org

    These simulations demonstrated that newly designed DHPY compounds could stably bind within the HIV-1 reverse transcriptase binding pocket, confirming the viability of the scaffold for potent inhibition. frontiersin.orgnih.gov

    Table 1: Parameters Used in Molecular Dynamics (MD) Simulations for Dihydrofuro[3,4-d]pyrimidine (DHPY) Analogs

    Parameter Description Significance in DHPY Studies
    Simulation Time The total time duration of the simulation (e.g., 10 ns). Assesses the stability of the ligand-protein complex over a relevant timescale.
    RMSD Root Mean Square Deviation. Measures the average distance between the atoms of the superimposed protein/ligand over time. Low and stable RMSD values for both the protein backbone and the DHPY ligand indicate a stable binding complex. frontiersin.org
    RMSF Root Mean Square Fluctuation. Measures the deviation of each individual amino acid residue from its average position. Identifies key residues in the binding pocket that have stabilized or flexible interactions with the DHPY analog. frontiersin.org
    Radius of Gyration (Rg) A measure of the compactness of the protein's structure. A stable Rg value suggests the DHPY ligand does not induce significant unfolding or conformational change in the target protein. frontiersin.org
    Hydrogen Bond Count The total number of hydrogen bonds formed between the ligand and protein at each time step. A sustained number of hydrogen bonds confirms the stability of critical interactions predicted by docking. frontiersin.org

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For the this compound scaffold, docking studies have been instrumental in elucidating its binding mode within the active sites of various protein targets, particularly HIV-1 reverse transcriptase (RT).

    Studies on a series of dihydrofuro[3,4-d]pyrimidine derivatives identified key interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. frontiersin.orgnih.gov The docking results consistently showed that the pyrimidine (B1678525) core of the scaffold forms a crucial hydrogen bond with the backbone carbonyl oxygen of the amino acid residue Lysine 101 (K101). nih.gov Furthermore, various substituents on the scaffold were shown to engage in hydrophobic and π-π stacking interactions with key aromatic residues, including Tyrosine 181 (Y181), Tyrosine 188 (Y188), Phenylalanine 227 (F227), and Tryptophan 229 (W229). frontiersin.orgnih.gov The exposed oxygen atom of the dihydrofuro ring was also identified as having the potential to form additional hydrogen bonds, which could enhance binding affinity and improve the drug resistance profile. nih.gov

    Structure-Activity Relationship (SAR) Studies through Computational Modeling

    Computational modeling is a cornerstone for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

    For a series of 52 dihydrofuro[3,4-d]pyrimidine (DHPY) analogs, 3D-QSAR models were successfully generated to understand the structural requirements for potent anti-HIV-1 activity. frontiersin.orgnih.gov These models evaluate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the aligned molecules. The resulting contour maps highlight regions where modifications to the scaffold would likely increase or decrease activity. For the DHPY series, the optimal CoMSIA model yielded statistically significant parameters, indicating its robustness and predictive power. frontiersin.orgnih.gov Such models provide invaluable guidance for designing new derivatives with enhanced potency by indicating, for example, where bulky groups are favored or where electronegative atoms would be beneficial.

    Table 2: Statistical Parameters for 3D-QSAR Models of Dihydrofuro[3,4-d]pyrimidine (DHPY) Analogs

    Parameter Description Reported Value (Optimal CoMSIA Model) Interpretation
    Cross-validated correlation coefficient (from Leave-One-Out validation). 0.647 Indicates good internal predictive ability of the model. nih.gov
    Non-cross-validated correlation coefficient. 0.970 Shows a strong correlation between the predicted and actual activities for the training set compounds. nih.gov
    r²_pred Predictive correlation coefficient for the external test set. 0.751 Demonstrates the model's ability to accurately predict the activity of new, untested compounds. nih.gov
    F-value Fisher's F-test value. - Indicates the statistical significance of the model.
    SEE Standard Error of Estimate. - Represents the standard deviation of the residuals, indicating the precision of the predictions.

    Scaffold hopping is a computational drug design strategy used to identify novel core structures (scaffolds) that can maintain the key binding interactions of a known active compound while offering improved properties like better potency, reduced toxicity, or novel intellectual property.

    The dihydrofuro[3,4-d]pyrimidine scaffold itself is a product of a successful scaffold hopping strategy. In the development of novel HIV-1 NNRTIs, researchers started with a lead compound based on a thiophene[3,2-d]pyrimidine core. nih.gov To improve properties such as aqueous solubility and the drug resistance profile, a structure-guided scaffold hopping approach was employed. This led to the replacement of the thiophene[3,2-d]pyrimidine platform with a series of alicyclic-fused pyrimidine rings, including the 5,7-dihydrofuro[3,4-d]pyrimidine core. nih.gov This new scaffold was designed with the hope that the less planar, more flexible alicyclic ring would disrupt unfavorable intermolecular π-π stacking interactions that can lead to poor solubility, a strategy that ultimately proved successful. nih.gov This demonstrates how computational design can rationally evolve a chemical series by replacing the central scaffold to overcome specific pharmacological hurdles.

    In silico Prediction of Chemical Reactivity and Selectivity

    Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the in silico prediction of chemical reactivity and selectivity for this compound. While computational methods are employed to study related dihydrofuro[3,4-d]pyrimidine derivatives, this research is predominantly centered on their interactions with biological targets, such as in the design of novel enzyme inhibitors.

    Theoretical studies typically used to predict the chemical reactivity and selectivity of a molecule like this compound would involve quantum chemical calculations, such as Density Functional Theory (DFT). Such analyses would provide insights into the molecule's electronic structure, identifying sites susceptible to electrophilic or nucleophilic attack. Key parameters calculated in these studies often include:

    Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the most probable sites for reaction. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.

    Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions.

    Fukui Functions: These descriptors help in quantifying the reactivity of different atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

    However, specific research applying these methods to predict the chemical reaction outcomes and selectivity of this compound, along with corresponding data tables of calculated reactivity indices or reaction energy profiles, are not available in the reviewed literature. The existing in silico research on this scaffold focuses on its biological activity rather than its synthetic chemical reactivity.

    Utility and Applications in Chemical Research

    4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine as a Versatile Building Block in Organic Synthesis

    The primary utility of this compound in organic synthesis lies in its function as an electrophilic building block. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and controlled introduction of a wide array of functional groups, making it a valuable precursor for more complex molecules.

    In a prominent example from medicinal chemistry, the closely related starting material, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, is employed in the multi-step synthesis of potent anti-HIV agents. The synthesis demonstrates the differential reactivity of the chloro-substituents, allowing for sequential substitutions. First, a nucleophilic substitution reaction is carried out with a substituted phenol (B47542), such as 4-hydroxy-3,5-dimethylbenzonitrile, to displace one of the chlorine atoms. The remaining chloro group at the C4 or C2 position can then be substituted by various amines in a subsequent step, such as a Buchwald-Hartwig reaction or a traditional SNAr reaction at elevated temperatures. kuleuven.be This step-wise approach enables the construction of a diverse library of diarylpyrimidine (DAPY) analogues from a common intermediate.

    The general reactivity of chloropyrimidines with nucleophiles is a well-established principle in heterocyclic chemistry. rsc.org Amines, thiols, and alcohols can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility makes this compound a key intermediate for generating a multitude of derivatives for various research applications.

    Scaffold for Novel Fused Heterocyclic System Design and Synthesis

    In modern drug discovery, molecular scaffolds form the core structure of a molecule, which is then decorated with various functional groups to optimize interactions with a biological target. The 5,7-dihydrofuro[3,4-d]pyrimidine core is an example of such a scaffold, providing a rigid, three-dimensional structure that can orient substituents in a defined spatial arrangement. Fused pyrimidine systems are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds and can interact with a variety of biological targets. nih.govnih.gov

    Researchers have utilized the dihydrofuro[3,4-d]pyrimidine scaffold in a "scaffold hopping" strategy to discover novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov By replacing a previous thiophene[3,2-d]pyrimidine core with the dihydrofuro[3,4-d]pyrimidine system, they aimed to improve physicochemical properties such as solubility while maintaining the necessary conformation for biological activity. The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding pocket of the target enzyme and improving the compound's resistance profile. nih.gov

    The design and synthesis of novel fused heterocyclic systems based on this scaffold allow for the systematic exploration of chemical space around a target. nih.gov By modifying substitution patterns at the C2 and C4 positions, chemists can fine-tune the electronic and steric properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.

    Development of Analogues for Structure-Function Elucidation in Chemical Systems

    A primary application of the this compound building block is the synthesis of series of related compounds, or analogues, to investigate structure-activity relationships (SAR). By systematically altering the substituents on the core scaffold and measuring the corresponding changes in biological activity, researchers can identify the key molecular features required for a desired function. mdpi.com

    This approach has been extensively used in the development of dihydrofuro[3,4-d]pyrimidine-based HIV-1 NNRTIs. kuleuven.benih.gov Starting from a common chlorinated intermediate, numerous analogues were synthesized by introducing different amine-containing side chains at one of the pyrimidine positions. These analogues were then tested for their ability to inhibit both wild-type HIV-1 and various drug-resistant mutant strains.

    The data from these studies allow for a detailed understanding of how molecular structure relates to antiviral potency. For instance, comparing compounds with a methanesulfonyl (SO₂CH₃) group to those with a sulfamoyl (SO₂NH₂) group revealed that the former was generally more favorable for activity against the HIV-1 IIIB strain. kuleuven.be Similarly, variations in the linker and the terminal aromatic ring of the side chain led to significant differences in potency against highly resistant mutant strains of the virus. kuleuven.benih.gov

    CompoundCore ScaffoldSubstituent at Pyrimidine C2-PositionAntiviral Activity (EC₅₀, nM) vs. HIV-1 IIIB (Wild-Type)Antiviral Activity (EC₅₀, nM) vs. K103N+Y181C Mutant
    8aDihydrofuro[3,4-d]pyrimidine-NH-Ph-pyrrolidine-NHSO₂CH₃15.241.5
    8bDihydrofuro[3,4-d]pyrimidine-NH-Ph-pyrrolidine-NHSO₂NH₂26.959.7
    14bDihydrofuro[3,4-d]pyrimidine-NH-piperidine-Ph-NHSO₂CH₃5.7910.3
    16cDihydrofuro[3,4-d]pyrimidine-NH-piperidine-NH-Ph-SO₂CH₃2.8518.0
    Etravirine (ETV)DiarylpyrimidineN/A (Reference Drug)3.3034.1

    Data in the table is compiled from research on novel dihydrofuro[3,4-d]pyrimidine derivatives as HIV-1 NNRTIs. kuleuven.benih.gov EC₅₀ is the half maximal effective concentration.

    This systematic development of analogues is crucial for optimizing lead compounds in drug discovery, transforming an initial "hit" into a viable drug candidate with improved efficacy and a better resistance profile. frontiersin.org

    Future Perspectives in Furo 3,4 D Pyrimidine Chemistry

    Innovations in Synthetic Methodologies and Process Efficiency

    The future of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine synthesis lies in the development of more efficient, scalable, and environmentally benign methodologies. Current synthetic routes, while effective at the laboratory scale, may face challenges in terms of yield, purity, and cost-effectiveness for large-scale production. Innovations are anticipated in several key areas:

    Continuous Flow Chemistry: Transitioning from traditional batch processes to continuous flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. This can lead to higher yields, reduced reaction times, and minimized waste generation.

    Catalytic Strategies: The exploration of novel catalysts, including heterogeneous catalysts and nanocatalysts, could lead to more selective and efficient transformations in the synthesis of the furo[3,4-d]pyrimidine (B15215042) core and its subsequent functionalization.

    Green Chemistry Approaches: Future synthetic strategies will likely emphasize the use of greener solvents, renewable starting materials, and atom-economical reactions to reduce the environmental impact of the synthesis.

    Synthetic ApproachPotential Advantages
    Continuous Flow SynthesisImproved scalability, safety, and efficiency
    Novel CatalysisEnhanced selectivity and yield
    Green ChemistryReduced environmental impact

    In-depth Mechanistic Understanding of Novel Chemical Transformations

    A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely focus on:

    Elucidation of Reaction Pathways: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the transition states and intermediates involved in key synthetic steps.

    Controlling Regio- and Stereoselectivity: For the synthesis of complex derivatives, achieving precise control over regio- and stereoselectivity is paramount. Mechanistic understanding will enable the rational design of reaction conditions and catalysts to achieve the desired outcomes.

    Exploration of Novel Reactions: A deeper understanding of the reactivity of the this compound scaffold will open doors to novel chemical transformations, allowing for the introduction of a wider range of functional groups and the construction of more diverse molecular architectures.

    Advanced Characterization Techniques and Data Interpretation

    The unambiguous characterization of this compound and its derivatives is essential for establishing structure-property relationships. While standard techniques like NMR and mass spectrometry are routinely used, future efforts will likely incorporate more advanced methods:

    Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will continue to be vital for the complete assignment of proton and carbon signals, especially for complex, highly substituted derivatives.

    X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including stereochemistry. Efforts to obtain high-quality crystals of novel derivatives will be crucial.

    Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed information about molecular composition and fragmentation patterns, aiding in structure elucidation.

    Characterization TechniqueInformation Provided
    2D NMR SpectroscopyDetailed structural connectivity
    X-ray CrystallographyDefinitive 3D molecular structure
    High-Resolution Mass SpectrometryPrecise molecular formula and fragmentation

    Computational Design of Highly Functionalized Furo[3,4-d]pyrimidine Derivatives

    Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational design will play a pivotal role in identifying derivatives with desired properties:

    Structure-Based Drug Design: By modeling the interaction of furo[3,4-d]pyrimidine derivatives with biological targets, such as enzymes or receptors, researchers can rationally design compounds with enhanced potency and selectivity. nih.gov

    In Silico Screening: Virtual libraries of furo[3,4-d]pyrimidine derivatives can be screened computationally to predict their biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby prioritizing compounds for synthesis and experimental testing.

    Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, guiding their synthesis and characterization.

    Synergistic Experimental and Theoretical Approaches in Furo[3,4-d]pyrimidine Research

    The most significant advances in the field of furo[3,4-d]pyrimidine chemistry will undoubtedly come from the close integration of experimental and theoretical approaches. This synergistic relationship allows for a continuous feedback loop of design, synthesis, testing, and refinement:

    Iterative Design-Synthesis-Test Cycles: Computational models can guide the design of new derivatives, which are then synthesized and evaluated experimentally. The experimental results are then used to refine the computational models, leading to a more efficient discovery process.

    Validation of Theoretical Predictions: Experimental data is essential for validating the accuracy of computational predictions. This validation is crucial for building confidence in the predictive power of the theoretical models.

    Rationalization of Experimental Observations: Computational studies can provide a theoretical framework for understanding and rationalizing experimental observations, such as unexpected reaction outcomes or structure-activity relationships.

    By embracing these future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutics and advanced materials.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives?

    • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, 4-chlorophenylboronic acid is reacted with a pyrimidine precursor using sodium carbonate as a base in a polar solvent (e.g., DMF/H₂O). Post-reaction purification employs flash column chromatography (4→20% MeOH in CH₂Cl₂) and preparative reverse-phase HPLC (0.2% formic acid/ACN gradient) to isolate the target compound . Modifications at the 7-position often use copper-catalyzed trifluoromethylation with TMSCF₃ and CuI in DMF/NMP mixtures under reflux .

    Q. How are structural modifications at the 7-position characterized?

    • Methodological Answer : Modifications are validated via HRMS (ESI) for molecular weight confirmation and NMR (¹H/¹³C) to assess regiochemistry. For instance, ¹H NMR of 4-chlorophenyl-substituted derivatives shows distinct aromatic proton splitting patterns (δ 7.4–7.6 ppm) and coupling constants (J = 8.5 Hz), while ¹³C NMR confirms the presence of chlorine substituents (δ 125–135 ppm) . X-ray crystallography may further resolve ambiguous regiochemistry .

    Q. What in vitro assays evaluate antiparasitic activity?

    • Methodological Answer :

    • Trypanosoma cruzi : Compounds are tested in 96-well plates with resazurin-based viability assays (λex 550 nm, λem 590 nm) after 72-hour incubation. IC₅₀ values are calculated relative to untreated controls .
    • Cytotoxicity : Human MRC-5SV2 fibroblasts are exposed to compounds for 72 hours, with cell viability measured via resazurin fluorescence. Selectivity indices (SI = IC₅₀,host / IC₅₀,parasite) >10 indicate therapeutic potential .

    Advanced Research Questions

    Q. How does a 4-chlorophenyl group at position 7 enhance selectivity against Trypanosoma cruzi?

    • Methodological Answer : The 4-chlorophenyl group improves steric complementarity with the parasite’s purine salvage pathway enzymes, reducing host-cell cytotoxicity. Compound 44 (7-(4-chlorophenyl)-substituted analog) achieves IC₅₀ = 0.64 µM against T. cruzi with SI >100, attributed to hydrophobic interactions in the enzyme’s active site . In contrast, smaller substituents (e.g., methyl) show lower selectivity due to reduced binding affinity.

    Q. How can contradictions in SAR data be resolved?

    • Methodological Answer :

    • Case Study : Removal of the 3’-hydroxyl group from ribose reduces activity 2–3 fold, contrary to expectations. This is resolved by comparative molecular dynamics simulations, revealing disrupted hydrogen bonding with the target kinase .
    • Experimental Validation : Contradictory in vitro/in vivo results (e.g., poor oral bioavailability despite high in vitro potency) are addressed by pharmacokinetic profiling (e.g., liver microsome stability assays) .

    Q. What protocols assess metabolic stability in preclinical development?

    • Methodological Answer :

    • Phase I Metabolism : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) in phosphate buffer + 1 mM NADPH. Sample at 0, 15, 30, and 60 minutes. Quench reactions with cold acetonitrile (20 µL sample + 80 µL ACN), centrifuge (15,000 rpm, 5 min), and analyze supernatant via LC-MS. Compounds retaining >90% parent molecule after 60 minutes are considered stable .
    • Phase II Metabolism : For UGT-mediated glucuronidation, incubate with UDP-glucuronic acid (2 mM) and assess metabolite formation via tandem mass spectrometry .

    Structure-Activity Relationship (SAR) Table

    Substituent at Position 7Anti-T. cruzi IC₅₀ (µM)Cytotoxicity (MRC-5 IC₅₀, µM)Selectivity Index (SI)
    4-Chlorophenyl0.64>64>100
    Methyl12.318.51.5
    Vinyl8.925.42.9
    Hydrogen (unsubstituted)>50>50N/A

    Data sourced from in vitro assays and cytotoxicity studies .

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